1-Benzyl-3-hydroxypiperidin-4-one
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Overview
Description
1-Benzyl-3-hydroxypiperidin-4-one is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-hydroxypiperidin-4-one can be synthesized through several methods. One common approach involves the hydrogenation of 1-benzyl-4-piperidone in the presence of a suitable catalyst . Another method includes the cyclization of appropriate precursors under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using robust catalysts to ensure high yield and purity . The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-hydroxypiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents such as alkyl halides and strong bases are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidines and piperidinones, which have significant applications in medicinal chemistry .
Scientific Research Applications
1-Benzyl-3-hydroxypiperidin-4-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: It serves as a building block for the development of pharmaceuticals targeting various diseases.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-hydroxypiperidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from it .
Comparison with Similar Compounds
Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with anticancer properties.
Uniqueness: 1-Benzyl-3-hydroxypiperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1-Benzyl-3-hydroxypiperidin-4-one (also referred to as 1-BHP) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a piperidine ring with a hydroxyl group at the 4-position and a benzyl substituent at the 1-position. This unique substitution pattern imparts distinct chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound exhibits the following mechanisms:
- Enzyme Inhibition : It has been reported to inhibit specific kinases involved in cell signaling pathways, leading to altered cellular responses.
- Oxidative Stress Modulation : The compound plays a role in oxidative stress responses, potentially reducing cellular damage from reactive oxygen species (ROS) .
- Apoptosis Induction : Studies indicate that 1-BHP can induce apoptosis in cancer cell lines, thereby inhibiting tumor growth .
Anticancer Properties
This compound has shown promising anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
- Breast Cancer : The compound exhibited significant anti-proliferative effects on MCF-7 cells, with studies indicating an IC50 value that reflects its potency in inhibiting cell growth .
- Mechanism of Action : Through molecular docking studies, it was found to interact with key proteins involved in cancer progression, suggesting potential as a lead compound for developing targeted therapies .
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. It has been evaluated against several bacterial strains, demonstrating effective inhibition of growth. This activity is attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes .
Study on Anticancer Effects
A recent study evaluated the effects of this compound on breast cancer cell lines. The findings revealed:
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
MCF-7 | 5.0 | Apoptosis induction |
MDA-MB-231 | 7.2 | Cell cycle arrest |
The study concluded that the compound's ability to induce apoptosis and arrest the cell cycle at specific phases makes it a candidate for further development as an anticancer agent .
Antimicrobial Evaluation
In another investigation, the antimicrobial efficacy of this compound was assessed against Gram-positive and Gram-negative bacteria:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 64 μg/mL |
These results highlight the potential of 1-BHP as an antimicrobial agent, warranting further exploration in clinical settings .
Properties
IUPAC Name |
1-benzyl-3-hydroxypiperidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-11-6-7-13(9-12(11)15)8-10-4-2-1-3-5-10/h1-5,12,15H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKALYCXVQZLSGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1=O)O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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